3-Bromo-2-fluoro-5-iodopyridine

Suzuki-Miyaura coupling palladium catalysis cross-coupling optimization

Tri-halogenated pyridine with orthogonal reactivity hierarchy: C5 iodine for mild Suzuki-Miyaura/Stille coupling (75–90% yield with Pd₂(dba)₃/XPhos), C3 bromine for subsequent cross-coupling, C2 fluorine as inert handle for late-stage amination. Enables three-stage diversification from a single building block, reducing synthetic operations ~30–40% versus di-halogenated analogs. Pre-installed fluorine eliminates harsh late-stage fluorination and imparts metabolic stability for agrochemical and medicinal chemistry programs.

Molecular Formula C5H2BrFIN
Molecular Weight 301.88 g/mol
CAS No. 697300-72-4
Cat. No. B1503475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-5-iodopyridine
CAS697300-72-4
Molecular FormulaC5H2BrFIN
Molecular Weight301.88 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)F)I
InChIInChI=1S/C5H2BrFIN/c6-4-1-3(8)2-9-5(4)7/h1-2H
InChIKeyMLOIGFZNGAEEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluoro-5-iodopyridine CAS 697300-72-4: Halogenated Pyridine Building Block Technical Profile


3-Bromo-2-fluoro-5-iodopyridine (CAS 697300-72-4) is a polyhalogenated pyridine derivative with the molecular formula C5H2BrFIN and molecular weight 301.88 g/mol . The compound contains three distinct halogen substituents—bromine at C3, fluorine at C2, and iodine at C5—on the pyridine ring, providing multiple orthogonal reactive handles for sequential functionalization via cross-coupling chemistry . This substitution pattern creates a unique reactivity hierarchy where iodine serves as the most readily displaced leaving group, bromine offers intermediate reactivity, and the C–F bond remains largely inert under standard cross-coupling conditions, enabling precisely controlled stepwise molecular construction [1].

3-Bromo-2-fluoro-5-iodopyridine CAS 697300-72-4: Why Simple Halopyridine Alternatives Fail in Sequential Functionalization


Generic halopyridine substitution with simpler dihalogenated analogs such as 3-bromo-5-iodopyridine (CAS 233770-01-9) or 2-fluoro-5-iodopyridine (CAS 171197-80-1) fails to deliver the same synthetic flexibility and predictable chemoselectivity. These alternatives lack the tri-halogen substitution pattern required for three-stage orthogonal coupling sequences, forcing synthetic chemists to introduce additional halogens through extra halogenation steps—each requiring isolation, purification, and validation [1]. More critically, the absence of the ortho-fluorine substituent in analogs like 3-bromo-5-iodopyridine eliminates the electronic modulation effect that the C2 fluorine exerts on the pyridine ring, which can significantly alter regioselectivity outcomes in both metal-catalyzed and metal-free coupling reactions [2]. The quantitative evidence below demonstrates exactly where 3-bromo-2-fluoro-5-iodopyridine outperforms its closest analogs in measurable, experimentally verified dimensions.

3-Bromo-2-fluoro-5-iodopyridine CAS 697300-72-4: Quantitative Comparative Performance Evidence for Procurement Decisions


Suzuki-Miyaura Coupling Catalyst Optimization: Pd₂(dba)₃/XPhos Delivers 75–90% Yield vs. Pd(OAc)₂ 40–60%

In Suzuki-Miyaura coupling reactions employing 3-bromo-2-fluoro-5-iodopyridine as the electrophilic partner, the catalyst system Pd₂(dba)₃/XPhos achieves isolated yields of 75–90%, substantially outperforming the conventional Pd(OAc)₂ catalyst system which yields only 40–60% under comparable conditions . This yield differential of +25–30 percentage points (approximately 1.5× to 2.25× higher absolute yield) is attributed to enhanced oxidative addition kinetics facilitated by the XPhos ligand's electron-rich, sterically demanding structure, which accelerates the rate-determining insertion of palladium into the carbon-iodine bond . The effect is particularly pronounced when using electron-deficient boronic acids where Pd(OAc)₂ systems frequently stall at incomplete conversion.

Suzuki-Miyaura coupling palladium catalysis cross-coupling optimization

Iodine Preferential Displacement in Stille Coupling: Selective Dehalogenation at 50°C with Bromine Retention

Under Stille coupling conditions using Pd(PPh₃)₄ in DMF at 50°C, 3-bromo-2-fluoro-5-iodopyridine undergoes highly chemoselective displacement exclusively at the iodine position while the bromine substituent remains completely intact . This contrasts sharply with 3-bromo-5-iodopyridine (CAS 233770-01-9), where both iodine and bromine exhibit competing reactivity under similar Stille conditions due to the absence of the ortho-fluorine electronic modulation effect, often resulting in undesired bis-coupling products and complex purification challenges . The ability to achieve clean mono-functionalization at the 5-position without protecting group strategies eliminates two additional synthetic operations (protection and deprotection) from the route.

Stille coupling chemoselective dehalogenation orthogonal reactivity

Halogen Reactivity Hierarchy: I > Br ≫ F Enables Predictable Three-Stage Sequential Functionalization

The tri-halogen substitution pattern of 3-bromo-2-fluoro-5-iodopyridine establishes a clearly defined reactivity hierarchy under palladium-catalyzed cross-coupling conditions: iodine is the most readily displaced halogen, bromine exhibits intermediate reactivity requiring more forcing conditions or specialized ligands, and the carbon-fluorine bond remains effectively inert under standard cross-coupling protocols [1]. This contrasts with the di-halogenated analog 2-fluoro-5-iodopyridine (CAS 171197-80-1), which offers only two reactive sites (iodine and fluorine) and lacks a bromine handle for tertiary functionalization—limiting the maximum number of sequential couplings to two [2]. The C2 fluorine substituent in the target compound additionally modulates the electronic character of the pyridine ring, influencing the regioselectivity of subsequent coupling events at adjacent positions, an effect absent in non-fluorinated analogs like 3-bromo-5-iodopyridine [3].

polyhalogenated pyridine sequential coupling chemoselectivity hierarchy

Metal-Free C–N Amination Site Selectivity: Ortho-Fluorine Directs Nucleophilic Attack to C2 Position

In metal-free C–N bond-forming reactions of polyhalogenated pyridines, the presence of a fluorine substituent adjacent to the pyridine nitrogen (C2 position) establishes a strong electronic bias that directs nucleophilic amine attack site-selectively to the fluorine-bearing position [1]. For 3-bromo-2-fluoro-5-iodopyridine, this electronic effect channels amination exclusively to the C2 position while leaving the C3-bromo and C5-iodo substituents intact for subsequent orthogonal functionalization . This predictable site-selectivity contrasts with non-fluorinated polyhalopyridines such as 3-bromo-5-iodopyridine, where the absence of an ortho-fluorine directing group results in less predictable regioselectivity and often requires extensive screening of bases, solvents, and temperatures to achieve acceptable selectivity . The class-level principle is well established: in polyhalogenated pyridine systems, the C–F bond serves as the thermodynamically favored site for SNAr-type amine displacement due to the strong electron-withdrawing effect of fluorine combined with the adjacent nitrogen's activation of the C2 position [1].

metal-free amination site-selective C–N coupling nucleophilic aromatic substitution

3-Bromo-2-fluoro-5-iodopyridine CAS 697300-72-4: Validated Application Scenarios from Comparative Evidence


Medicinal Chemistry: Library Synthesis of 2,3,5-Trisubstituted Fluoropyridine Scaffolds

Medicinal chemistry groups synthesizing compound libraries require building blocks that maximize diversity while minimizing synthetic steps. 3-Bromo-2-fluoro-5-iodopyridine enables a three-stage sequential coupling workflow: (1) Suzuki-Miyaura or Stille coupling at the C5 iodine position under mild conditions (50–80°C) using Pd₂(dba)₃/XPhos to achieve 75–90% yield ; (2) subsequent Suzuki coupling at the C3 bromine position requiring slightly more forcing conditions or alternative ligands; (3) optional metal-free C–N amination at the C2 fluorine position as the final diversification step . This orthogonal approach generates three points of diversity from a single starting material, reducing the total number of synthetic operations by approximately 30–40% compared to iterative halogenation-coupling sequences required with di-halogenated alternatives .

Process Chemistry: High-Yield Suzuki Coupling Optimization with Pd₂(dba)₃/XPhos

Process chemistry groups scaling reactions beyond milligram quantities require reproducible, high-yielding coupling protocols. The demonstrated yield advantage of Pd₂(dba)₃/XPhos (75–90%) over Pd(OAc)₂ (40–60%) in Suzuki-Miyaura couplings with 3-bromo-2-fluoro-5-iodopyridine translates directly to reduced cost per gram of coupled product. For a 100 g scale reaction, this yield differential represents approximately 30–50 g of additional product isolated per batch, equating to tens of thousands of dollars in value for high-value pharmaceutical intermediates. The yield improvement is attributed to the XPhos ligand's enhanced oxidative addition kinetics specifically for the aryl iodide bond in this substrate .

Agrochemical Discovery: Fluorine Retention for Enhanced Metabolic Stability

Agrochemical discovery programs prioritize compounds with enhanced metabolic stability to achieve longer field half-lives and reduced application frequency. The C2 fluorine substituent in 3-bromo-2-fluoro-5-iodopyridine remains intact throughout standard cross-coupling sequences , delivering final products that retain the metabolic stability benefits conferred by fluorine substitution. Approximately 25–30% of modern agrochemical active ingredients contain at least one fluorine atom due to its ability to block oxidative metabolism, increase lipophilicity, and enhance membrane penetration . Unlike non-fluorinated analogs such as 3-bromo-5-iodopyridine, this compound provides the fluorine atom pre-installed on the heterocyclic core, eliminating the need for late-stage fluorination—a challenging transformation in pyridine systems that often requires harsh conditions (e.g., Halex reaction, Balz-Schiemann) or expensive electrophilic fluorinating reagents .

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